molecular formula C10H10O3 B177635 Methyl 4-(2-oxoethyl)benzoate CAS No. 106918-32-5

Methyl 4-(2-oxoethyl)benzoate

Cat. No.: B177635
CAS No.: 106918-32-5
M. Wt: 178.18 g/mol
InChI Key: HKTGGDULWDLYKQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxoethyl)benzoate: is an organic compound with the molecular formula C10H10O3. It is also known as this compound or (4-methoxycarbonylphenyl)acetaldehyde. This compound is a derivative of benzoic acid and is characterized by the presence of an ester functional group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method for preparing methyl 4-(2-oxoethyl)benzoate involves the esterification of 4-(2-oxoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of toluene with 4-(2-oxoethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces the desired ester along with hydrogen chloride as a byproduct.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(2-oxoethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group. Common nucleophiles include hydroxide ions and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: 4-(2-oxoethyl)benzoic acid.

    Reduction: 4-(2-hydroxyethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-(2-oxoethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: this compound has potential applications in medicinal chemistry. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. It is also used as a starting material for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4-(2-oxoethyl)benzoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of 4-(2-oxoethyl)benzoic acid and methanol. This hydrolysis reaction is important in biological systems where esterases play a key role in metabolizing ester-containing compounds.

Comparison with Similar Compounds

    Ethyl 4-(2-oxoethyl)benzoate: Similar to methyl 4-(2-oxoethyl)benzoate but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-(2-hydroxyethyl)benzoate: Similar structure but with a hydroxyl group instead of an oxo group.

    Methyl 4-(2-methoxyethyl)benzoate: Similar structure but with a methoxy group instead of an oxo group.

Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its ester functional group makes it a versatile intermediate in organic synthesis, and its oxoethyl group provides additional reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 4-(2-oxoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTGGDULWDLYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551127
Record name Methyl 4-(2-oxoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106918-32-5
Record name Methyl 4-(2-oxoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 4-(2-Methoxy-vinyl)-benzoic acid methyl ester (930 mg, 4.84 mmol) in THF (50 mL) is added conc. HCl (7 mL) dropwise. After 2 h, the reaction is diluted with water and the pH is adjusted to 7. The aqueous layer is extracted with Et2O (2×200 mL). The combined organic layers are washed with brine, dried (MgSO4), filtered, concentrated, and chromatographed (0% to 30% EtOAC/Hex) to yield the title compound (613 mg, 71%). 1H NMR (400 MHz, CDCl3) δ 9.77 (t, 1H, J=2.2 Hz), 8.04 (d, 2H, J=8.4 Hz), 7.30 (d, 2H, J=8.8 Hz), 3.92 (s, 3H), 3.77 (d, 2H, J=2.2 Hz).
Quantity
930 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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